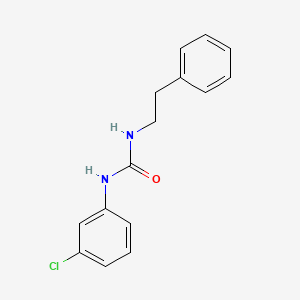
N-(3-chlorophenyl)-N'-(2-phenylethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-N'-(2-phenylethyl)urea, also known as CPEU, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of urea derivatives and has shown promising results in various scientific research applications.
Mechanism of Action
The exact mechanism of action of N-(3-chlorophenyl)-N'-(2-phenylethyl)urea is not fully understood. However, it is believed to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, N-(3-chlorophenyl)-N'-(2-phenylethyl)urea can prevent cancer cells from dividing and spreading.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-(2-phenylethyl)urea has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of reactive oxygen species, which can cause oxidative stress and damage to cells. In animal models, N-(3-chlorophenyl)-N'-(2-phenylethyl)urea has been shown to reduce inflammation and improve liver function.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-chlorophenyl)-N'-(2-phenylethyl)urea in lab experiments is its high potency and selectivity for cancer cells. However, its low solubility in water can make it difficult to administer in vivo. Additionally, its potential toxicity and lack of clinical data make it a challenging candidate for further development.
Future Directions
Future research on N-(3-chlorophenyl)-N'-(2-phenylethyl)urea could focus on improving its solubility and bioavailability, as well as exploring its potential as a combination therapy with other antitumor agents. Additionally, further studies could investigate its potential use in treating other inflammatory conditions, such as rheumatoid arthritis and Crohn's disease.
Synthesis Methods
The synthesis of N-(3-chlorophenyl)-N'-(2-phenylethyl)urea involves the reaction of 3-chloroaniline with phenethyl isocyanate in the presence of a catalyst. The reaction yields N-(3-chlorophenyl)-N'-(2-phenylethyl)urea as a white crystalline solid with a melting point of 105-107°C.
Scientific Research Applications
N-(3-chlorophenyl)-N'-(2-phenylethyl)urea has been studied for its potential use as an antitumor agent. It has shown significant cytotoxic activity against various cancer cell lines, including breast cancer, prostate cancer, and leukemia. Additionally, N-(3-chlorophenyl)-N'-(2-phenylethyl)urea has been studied for its potential use as an anti-inflammatory agent. It has shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
properties
IUPAC Name |
1-(3-chlorophenyl)-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c16-13-7-4-8-14(11-13)18-15(19)17-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSJGBXKNIJALD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N'-(2-phenylethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-(1-piperidinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5733859.png)
![(3,4-difluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5733874.png)

![N-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5733892.png)
![4-[(cycloheptylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5733899.png)
![ethyl 2-benzyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5733904.png)
![methyl 4-({[(aminocarbonyl)thio]acetyl}amino)benzoate](/img/structure/B5733906.png)
![4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B5733911.png)

![ethyl 1-[(1-naphthylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B5733930.png)